4,4-Difluoro-1-phenylcyclohexanecarbonitrile
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Overview
Description
4,4-Difluoro-1-phenylcyclohexanecarbonitrile is an organic compound with the molecular formula C13H13F2N It is characterized by the presence of two fluorine atoms attached to a cyclohexane ring, which is further substituted with a phenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile typically involves the fluorination of cyclohexanone derivatives. One common method includes the use of Selectfluor™ as a fluorinating agent in acetonitrile under microwave conditions. The reaction proceeds efficiently at elevated temperatures, resulting in the formation of the desired difluorinated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-phenylcyclohexanecarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4,4-difluoro-1-phenylcyclohexanone or 4,4-difluorocyclohexanecarboxylic acid.
Reduction: Formation of 4,4-difluoro-1-phenylcyclohexanamine.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
4,4-Difluoro-1-phenylcyclohexanecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluorocyclohexanone
- 4,4-Difluorocyclohexanecarboxylic acid
- 4,4-Difluoro-1H-pyrazole derivatives
Uniqueness
4,4-Difluoro-1-phenylcyclohexanecarbonitrile is unique due to the combination of its difluorinated cyclohexane ring with a phenyl and nitrile group. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the phenyl group enhances its potential interactions with aromatic systems, while the nitrile group provides a site for further functionalization.
Properties
IUPAC Name |
4,4-difluoro-1-phenylcyclohexane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N/c14-13(15)8-6-12(10-16,7-9-13)11-4-2-1-3-5-11/h1-5H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOGRKVFGLOODF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C#N)C2=CC=CC=C2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728735 |
Source
|
Record name | 4,4-Difluoro-1-phenylcyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246744-42-2 |
Source
|
Record name | 4,4-Difluoro-1-phenylcyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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